molecular formula C7H9BO5S B8306990 3-(Methylsulfonyloxy)phenylboronic acid

3-(Methylsulfonyloxy)phenylboronic acid

Cat. No. B8306990
M. Wt: 216.02 g/mol
InChI Key: YPTSULVFDYITAQ-UHFFFAOYSA-N
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Patent
US08193239B2

Procedure details

To 3-hydroxyphenylboronic acid (10 g) stirred in pyridine (40 mL) at 0° C. was added methanesulfonyl chloride (8 mL). The reaction mixture was stirred for 1 h at room temperature and then water and ethyl acetate was added. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with dilute HCl washed with brine, dried over magnesium sulfate. The resulting solid was recrystallizated from petroleum ether and ethyl acetate to give the sub-titled compound (12 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([B:8]([OH:10])[OH:9])[CH:5]=[CH:6][CH:7]=1.[CH3:11][S:12](Cl)(=[O:14])=[O:13].O.C(OCC)(=O)C>N1C=CC=CC=1>[CH3:11][S:12]([O:1][C:2]1[CH:3]=[C:4]([B:8]([OH:10])[OH:9])[CH:5]=[CH:6][CH:7]=1)(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C=C(C=CC1)B(O)O
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with dilute HCl
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OC=1C=C(C=CC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.